molecular formula C32H34N6O6S2 B2939865 ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 393814-00-1

ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2939865
CAS No.: 393814-00-1
M. Wt: 662.78
InChI Key: DPONGDIZAZYUMM-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core substituted with multiple functional groups. Key structural elements include:

  • Cyclohepta[b]thiophene scaffold: A seven-membered cycloheptane ring fused with a thiophene moiety, providing a rigid hydrophobic core .
  • Ethyl carboxylate group: Positioned at the 3-carbon of the thiophene ring, enhancing lipophilicity and influencing molecular interactions .
  • Triazole-thioacetamido side chain: A 1,2,4-triazole ring substituted with a phenethyl group and a 4-nitrobenzamido-methyl moiety, connected via a thioacetamido linker.

The 4-nitrobenzamido group is a strong electron-withdrawing substituent, which may modulate electronic properties and binding affinity in biological systems .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O6S2/c1-2-44-31(41)28-24-11-7-4-8-12-25(24)46-30(28)34-27(39)20-45-32-36-35-26(37(32)18-17-21-9-5-3-6-10-21)19-33-29(40)22-13-15-23(16-14-22)38(42)43/h3,5-6,9-10,13-16H,2,4,7-8,11-12,17-20H2,1H3,(H,33,40)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPONGDIZAZYUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N6O6S2C_{27}H_{32}N_{6}O_{6}S_{2}, with a molecular weight of approximately 600.71 g/mol. The structure features several functional groups, including a triazole ring and thiophene moieties, which are known to influence biological activity.

Structural Overview

ComponentDescription
Triazole RingA five-membered ring containing three nitrogen atoms, known for its pharmacological properties.
Thiophene MoietyA sulfur-containing five-membered ring that enhances the compound's reactivity and biological interactions.
Nitrobenzamide GroupThis group is often associated with antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiophene structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacteria and fungi. In a study focusing on similar compounds, derivatives displayed moderate activities against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Antioxidant Properties

The antioxidant potential of this compound has been explored in various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Inhibitory Effects on Enzymes

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, triazole derivatives have been noted for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory responses . This inhibition could suggest therapeutic applications in conditions like asthma or arthritis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound exhibited effective inhibition zones against Escherichia coli and Klebsiella pneumoniae .
  • Antioxidant Activity : Another study assessed the antioxidant capacity of various triazole compounds using DPPH radical scavenging assays. Results indicated that certain derivatives had IC50 values comparable to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents on the cyclohepta[b]thiophene core and side chains. Key examples include:

Compound Name Substituents/R-Groups Key Structural Differences Reference
Ethyl 2-(4-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 4-Methoxybenzamido Lacks triazole-thioacetamido chain; methoxy group (electron-donating) vs. nitro (electron-withdrawing)
Ethyl 2-(4-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 4-Nitrobenzamido Simpler structure without triazole-phenethyl side chain
Ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 5-Amino-triazole-thioacetamido Amino group on triazole instead of 4-nitrobenzamido-methyl-phenethyl
2-(3,4-Dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 3,4-Dimethylbenzamido; carboxamide at position 3 Carboxamide replaces ethyl carboxylate; alkylated benzamido group

Computational and Spectral Comparisons

  • Tanimoto similarity : The compound’s complexity reduces its similarity to simpler analogs. For example, it shares <50% similarity with 4-nitrobenzamido derivatives (e.g., compound in ) using MACCS fingerprints .
  • NMR/HRMS : Distinct peaks for the phenethyl (δ ~2.7–3.2 ppm, multiplet) and nitrobenzamido protons (δ ~8.2–8.5 ppm, aromatic) differentiate it from analogs like the 4-methoxy derivative (δ ~3.8 ppm, singlet for OCH₃) .
  • IR spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch of amide) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm key functional groups .

Physicochemical Properties

Property Target Compound Ethyl 2-(4-methoxybenzamido) analog Ethyl 2-(4-nitrobenzamido) analog
Molecular weight ~620 g/mol (estimated) 373.47 g/mol ~390 g/mol
LogP (predicted) 3.8 2.5 3.2
Solubility (aq.) Low Moderate Low
Melting point Not reported 153–156°C (ethanol recrystallization) Not reported

The higher molecular weight and logP of the target compound suggest reduced aqueous solubility compared to simpler analogs, which may impact bioavailability.

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